cis-Dichlorobis(dimethylsulfoxido)platinum(II)
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Overview
Description
cis-Dichlorobis(dimethylsulfoxido)platinum(II): is a platinum complex with the chemical formula C4H12Cl2O2PtS2. This compound is known for its use as a catalyst in various chemical reactions, including the methylation of polyfluorinated aryl imines and methane oxidation. It is identified as an effective C-F activation precatalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(dimethylsulfoxido)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:
K2[PtCl4]+2(CH3)2SO→cis−[PtCl2((CH3)2SO)2]+2KCl
The reaction is usually conducted at room temperature, and the product is obtained as yellow crystals .
Industrial Production Methods: Industrial production methods for cis-Dichlorobis(dimethylsulfoxido)platinum(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(dimethylsulfoxido)platinum(II) can undergo substitution reactions where the dimethyl sulfoxide ligands are replaced by other ligands such as phosphines or amines.
Oxidation Reactions: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction Reactions: It can also undergo reduction reactions, especially when exposed to reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include complexes like cis-Dichlorobis(triphenylphosphine)platinum(II) or cis-Dichlorobis(pyridine)platinum(II).
Oxidation Reactions: Products vary depending on the oxidizing agent used.
Reduction Reactions: Reduced platinum complexes are formed.
Scientific Research Applications
cis-Dichlorobis(dimethylsulfoxido)platinum(II) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its platinum content, which is known for its cytotoxic properties.
Mechanism of Action
The mechanism of action of cis-Dichlorobis(dimethylsulfoxido)platinum(II) involves its ability to coordinate with various ligands and participate in catalytic cycles. The platinum center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The dimethyl sulfoxide ligands can be displaced by other ligands, allowing the compound to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
Comparison with Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): Similar in structure but with triphenylphosphine ligands instead of dimethyl sulfoxide.
cis-Dichlorobis(pyridine)platinum(II): Contains pyridine ligands instead of dimethyl sulfoxide.
cis-Dichlorobis(diethyl sulfide)platinum(II): Features diethyl sulfide ligands instead of dimethyl sulfoxide.
Uniqueness: cis-Dichlorobis(dimethylsulfoxido)platinum(II) is unique due to its specific ligand environment, which imparts distinct reactivity and catalytic properties. The presence of dimethyl sulfoxide ligands allows for unique interactions with substrates, making it an effective catalyst for certain reactions that other similar compounds may not facilitate as efficiently .
Properties
CAS No. |
22840-91-1 |
---|---|
Molecular Formula |
C4H12Cl2O2PtS2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
dichloroplatinum;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2ClH.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
KDADQDWVKZJTDQ-UHFFFAOYSA-L |
SMILES |
CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CS(=O)C.CS(=O)C.Cl[Pt]Cl |
Synonyms |
is(dimethylsulfoxide) dichloroplatinum(II) DDMS-DCP didimethylsulfoxide dichloroplatinum(II) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cis-Dichlorobis(dimethylsulfoxido)platinum(II) in the synthesis of the diplatinum(II) complex described in the research, and how does this complex interact with DNA?
A1: cis-Dichlorobis(dimethylsulfoxido)platinum(II) acts as the precursor for the diplatinum(II) complex. The research describes reacting a novel 1,2-dithienylethene-based ligand (L2(H)) containing N-methylimidazole groups with cis-Dichlorobis(dimethylsulfoxido)platinum(II) []. This reaction results in the formation of the bimetallic complex trans-[Pt2Cl4(DMSO)2(L2(H))] (DMSO = dimethyl sulfoxide).
Q2: The research highlights the lack of photo-switching behavior in the synthesized diplatinum(II) complex despite using a 1,2-dithienylethene-based ligand. How does this finding influence the understanding of structure-activity relationships (SAR) for this class of compounds?
A2: The absence of photo-switching in the synthesized complex, despite incorporating a typically photochromic 1,2-dithienylethene unit (L2(H)), provides valuable insights into SAR []. Computational studies comparing L2(H) to a similar ligand known to exhibit photoswitching, L1(H) (1,2-bis[2-methyl-5-(4-pyridyl)-3-thienyl]-cyclopentene), revealed significant differences in their electronic structures, particularly in the molecular orbitals involved in UV-vis absorption [].
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